molecular formula C15H15NO5 B8682592 Ethyl 8-ethoxy-2H-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate CAS No. 33331-61-2

Ethyl 8-ethoxy-2H-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate

Cat. No. B8682592
CAS RN: 33331-61-2
M. Wt: 289.28 g/mol
InChI Key: YRTSFGKVUOLBDZ-UHFFFAOYSA-N
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Patent
US03963736

Procedure details

To a mixture containing 126 g of ethyl 4-chloro-6,7-methylenedioxyquinoline-3-carboxylate and 200 ml of absolute ethanol was added dropwise an ethanolic sodium ethylate solution prepared from 34 g of sodium ethylate and 250 ml of ethanol with stirring. The resulting mixture was refluxed for 1.5 hours and the ethanol was removed under reduced pressure. The residue was poured into ice-water, the insoluble solid was filtered, washed with water and dried to provide 126 g of almost pure ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-caboxylate, m.p. 84°-86°C. Recrystallization from petroleum ether gave colorless needles, m.p. 85°-85.5°C.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[CH3:20][CH2:21][O-:22].[Na+]>C(O)C>[CH2:21]([O:22][C:2]1[C:11]2[C:6](=[CH:7][C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.